c-Met-IN-16: A Technical Guide to its Mechanism of Action
c-Met-IN-16: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of c-Met-IN-16, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document details its inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Core Mechanism of Action
c-Met-IN-16 is an ATP-competitive inhibitor of the c-Met kinase.[1] By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1] This inhibition blocks the pleiotropic effects of Hepatocyte Growth Factor (HGF), the natural ligand for c-Met, which include cell proliferation, migration, invasion, and angiogenesis.[2][3][4] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of numerous cancers, making it a key therapeutic target.[2][3][5]
Quantitative Inhibitory Activity
The inhibitory potency of c-Met-IN-16 has been quantified in various biochemical and cellular assays, where it is often referred to as "compound 1".
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Biochemical Assay | Wild-type c-Met | IC50 | Not explicitly found | |
| Oncogenic c-Met mutants | IC50 | Potent inhibition | [1] | |
| Cellular Assays | GTL-16 (gastric cancer) | Inhibition of c-Met Phosphorylation (Y1349 & Y1365) | IC50: 50-160 nM | [1] |
| HPAF (pancreatic cancer) | HGF-induced Migration | IC50: 425 nM | [1] | |
| 4MBr (monkey lung) | HGF-induced Mitogenesis | IC50: 162 nM | [1] | |
| Madin-Darby canine kidney (MDCK) | HGF-induced Tubulogenesis | IC50: < 5 nM | [1] | |
| 32D murine hematopoietic cells (Tpr-Met transformed) | HGF-independent Proliferation | IC50: ≈ 100 nM | [1] | |
| In Vivo Assay | GTL-16 xenograft | Inhibition of c-Met Phosphorylation (Y1349) | IC50: 1 µM (plasma concentration) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of c-Met-IN-16 are outlined below. These represent standard protocols in the field for evaluating c-Met inhibitors.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
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ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
c-Met-IN-16 (or test compound)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of c-Met-IN-16 in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the c-Met kinase and the poly(Glu, Tyr) substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader. A decrease in luminescence indicates inhibition of kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block HGF-induced autophosphorylation of c-Met in a cellular context.
Materials:
-
Cancer cell line with c-Met expression (e.g., A549, U87-MG)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human HGF
-
c-Met-IN-16 (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of c-Met-IN-16 or DMSO for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met and total c-Met, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the inhibition of c-Met phosphorylation.
Cell Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MKN-45, SNU-5)
-
Cell culture medium
-
c-Met-IN-16 (or test compound)
-
MTT or WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of c-Met-IN-16 or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to form tumors (e.g., GTL-16)
-
c-Met-IN-16 (or test compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer c-Met-IN-16 or vehicle control to the mice according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.
Visualizations
c-Met Signaling Pathway and Inhibition by c-Met-IN-16
Caption: c-Met signaling pathway and its inhibition by c-Met-IN-16.
Experimental Workflow for c-Met Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of a c-Met inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
